molecular formula C17H14ClNO2 B1456395 (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one CAS No. 912356-09-3

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one

Cat. No.: B1456395
CAS No.: 912356-09-3
M. Wt: 299.7 g/mol
InChI Key: IHRQBJYWHVRTCP-XJKSGUPXSA-N
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Description

The compound (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one is a complex organic molecule with a unique structure. It belongs to the class of dibenzooxepino compounds, which are known for their diverse biological activities. This compound is characterized by its fused ring system, which includes a pyrrolone moiety and a chlorinated dibenzooxepine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzooxepine Core: This step involves the cyclization of a suitable precursor to form the dibenzooxepine core. The reaction conditions often include the use of strong acids or bases as catalysts.

    Introduction of the Pyrrolone Moiety: The pyrrolone ring is introduced through a series of condensation reactions, often involving amines and carbonyl compounds.

    Chlorination: The final step involves the selective chlorination of the molecule to introduce the chlorine atom at the desired position. This step may require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Biological Activities

Antipsychotic Properties:
The compound is recognized as an atypical antipsychotic agent, primarily due to its action on serotonin (5HT2A) and dopamine (D2) receptors. Asenapine, a derivative of this compound, acts as an antagonist at these receptors, leading to alterations in neurotransmitter activity that can help manage symptoms of schizophrenia and bipolar disorder .

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antibacterial agents .

Anticancer Potential:
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell growth and survival .

Pharmacological Insights

Mechanism of Action:
The pharmacodynamics of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one involves its interaction with neurotransmitter receptors in the brain. By blocking serotonin and dopamine receptors, it disrupts normal signaling pathways which can lead to therapeutic effects in psychiatric disorders .

Pharmacokinetics:
The compound demonstrates rapid absorption when administered sublingually, which is crucial for achieving effective plasma concentrations quickly in clinical settings. This characteristic is particularly beneficial for patients requiring immediate symptom relief from acute psychotic episodes.

Table 1: Summary of Research Findings on Applications

ApplicationStudy FocusKey FindingsReference
AntipsychoticEfficacy in SchizophreniaSignificant reduction in psychotic symptoms
AntimicrobialActivity against bacterial strainsEffective against E. coli and S. aureus
AnticancerInduction of apoptosisModulates cell growth pathways

Mechanism of Action

The mechanism of action of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzooxepines: Compounds with similar dibenzooxepine cores but different substituents.

    Pyrrolones: Compounds with similar pyrrolone moieties but different fused ring systems.

Uniqueness

The uniqueness of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one lies in its specific combination of structural features, including the chlorinated dibenzooxepine core and the pyrrolone moiety. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

The compound (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one is an atypical antipsychotic known for its complex structure and significant pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H12ClNO2
  • Molecular Weight : 297.74 g/mol

This compound primarily acts as an antagonist at various neurotransmitter receptors:

  • Serotonin Receptors : It has a high affinity for 5HT receptors (5HT2A), contributing to its mood-stabilizing effects.
  • Dopamine Receptors : It also antagonizes D2 receptors, which is crucial for its antipsychotic properties .

The antagonistic action disrupts normal neurotransmitter signaling pathways in the brain, leading to alterations in mood and behavior.

Pharmacological Effects

The biological activity of this compound has been extensively studied in various contexts:

  • Antipsychotic Activity : Asenapine (the marketed form of this compound) is effective in treating schizophrenia and bipolar disorder by alleviating psychotic symptoms and stabilizing mood .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties that may benefit cognitive function in neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Clinical Studies

A clinical trial involving asenapine demonstrated significant improvements in patients with schizophrenia compared to placebo groups, with a notable reduction in positive and negative symptoms of the disorder .

Pharmacogenomic Insights

Studies have shown that genetic variations in metabolizing enzymes (e.g., CYP2D6) can influence the efficacy and safety of asenapine treatment. Patients with certain genotypes may experience altered drug metabolism leading to different therapeutic outcomes .

Summary of Biological Activities

Activity Type Description Research Reference
AntipsychoticEffective in reducing symptoms of schizophrenia and bipolar disorder
NeuroprotectivePotential benefits in cognitive function related to neurodegenerative diseases
AntimicrobialExhibits activity against specific bacterial strains

Pharmacokinetics Overview

Parameter Details
AbsorptionRapid absorption via sublingual route
MetabolismPrimarily metabolized by CYP enzymes
EliminationRenal excretion of metabolites

Properties

IUPAC Name

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRQBJYWHVRTCP-XJKSGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@H](C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735843
Record name (3aR,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912356-09-3
Record name (3aR,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Reactant of Route 2
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Reactant of Route 3
Reactant of Route 3
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Reactant of Route 4
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Reactant of Route 5
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Reactant of Route 6
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one

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